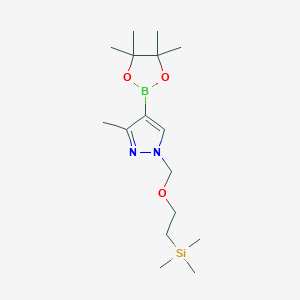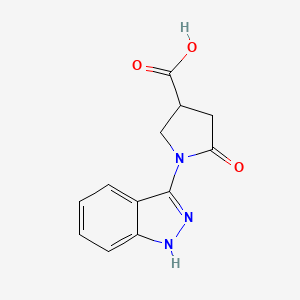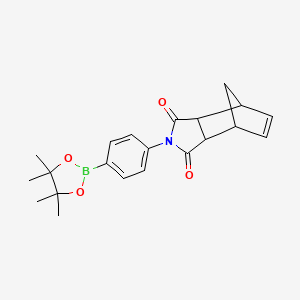
4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several interesting functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The carboxylic acid group (-COOH) is a common functional group that is often involved in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the two heterocyclic rings and the carboxylic acid group. The pyrrole and thiazole rings would contribute to the aromaticity of the molecule, and the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrole and thiazole rings, as well as the carboxylic acid group. The pyrrole ring is known to undergo electrophilic substitution reactions, while the thiazole ring can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make the compound acidic, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Transformation of Derivatives
A significant aspect of research on 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives focuses on their synthesis and transformation. These compounds are part of the 1,3-azole family, which includes oxazoles, thiazoles, and imidazoles. These compounds exhibit a range of chemical and biological properties. For example, the synthesis of 4-phosphorylated derivatives of 1,3-azoles involves various methods, including the use of metallic derivatives of imidazole and phosphorus halides. These derivatives display diverse activities, such as insecticidal, anti-inflammatory, and neuroprotective effects (Abdurakhmanova et al., 2018).
Biological and Medicinal Applications
Research has also highlighted the biological and medicinal applications of thiazole derivatives. For instance, novel benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant potential as therapeutic agents (Raut et al., 2020). Moreover, the versatility of these compounds extends to the synthesis of heterocycles, which are crucial in developing drugs with central nervous system (CNS) activity. Functional groups such as thiazoles are identified as lead molecules for synthesizing compounds with potential CNS effects, highlighting the importance of these derivatives in medicinal chemistry (Saganuwan, 2017).
Catalytic Applications
The synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which contain the thiazole moiety, has been explored using hybrid catalysts, demonstrating the importance of these compounds in organic synthesis. These methodologies employ various catalysts, including organocatalysts and nanocatalysts, underlining the compounds' versatility and potential for developing lead molecules in pharmaceutical research (Parmar et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUJDHVBRLJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)


![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)